1-Oxaspiro[4.5]decan-6-one
Description
Spiro Compound Nomenclature and Structural Significance
Spiro compounds are bicyclic organic molecules distinguished by having two rings linked by a single common atom, known as the spiro atom. wikipedia.org This structural feature differentiates them from fused or bridged ring systems. wikipedia.org The nomenclature for these compounds was first proposed by the German chemist Adolf von Baeyer in 1900 and has since been standardized by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgthieme.de
The systematic naming involves using the prefix "spiro" followed by square brackets. vedantu.com Inside the brackets, the number of atoms in each ring, excluding the spiro atom itself, are listed in ascending order and separated by a period. acdlabs.com The total number of atoms in both rings determines the parent alkane name. acdlabs.com
For the compound 1-Oxaspiro[4.5]decan-6-one :
Spiro : Indicates a spirocyclic compound. wikipedia.org
[4.5] : Denotes that one ring has 4 atoms and the other has 5 atoms, excluding the central spiro atom. wikipedia.orgacdlabs.com
decan : The total number of atoms in the rings is 10 (4 + 5 + 1 spiro atom). youtube.com
1-Oxa : An oxygen atom replaces a carbon at the first position. wikipedia.org Numbering begins in the smaller ring, adjacent to the spiro atom. wikipedia.orgvedantu.com
6-one : A ketone functional group is located at the sixth position, which falls in the larger ring. youtube.com
The structural significance of spiro compounds lies in their inherent three-dimensionality and rigidity. The spiro center is a quaternary carbon (or heteroatom), which forces the two rings into perpendicular planes. researchgate.net This fixed spatial arrangement can lead to axial chirality, even without a traditional chiral center, and makes spirocycles attractive scaffolds for designing molecules that can interact precisely with biological targets like proteins and enzymes. wikipedia.orgresearchgate.net
Prevalence of Oxaspiro[4.5]decane Skeletons in Synthetic and Natural Products Research
The 1-oxaspiro[4.5]decane skeleton is a recurring motif in a wide array of natural products, many of which exhibit significant biological properties. sioc.ac.cn Its unique oxa-spirocyclic structure has made it a subject of continuous interest for synthetic chemists. sioc.ac.cn Examples of natural product families containing this framework include:
Aranorosins : Isolated from the fungus Gymnascella dankaliensis, these compounds, such as Aranorosin and Aranorosinol A and B, feature the 1-oxaspiro[4.5]decane ring system. google.com
Gymnastatins : This group of compounds also contains the 1-oxaspiro[4.5]decane core. google.com
Heliespirones : These natural products show potential allelopathic activity. sioc.ac.cn
Theaspirone and Dactyloxene-B : These are well-known natural perfumes whose structures are based on the oxaspiro[4.5]decane framework. sioc.ac.cn
The synthesis of the 1-oxaspiro[4.5]decane core is an active area of research. One reported method involves an acid-mediated Grob-type fragmentation of α-spiro tetrahydrofuran (B95107) norbornyl monoketones to produce this compound derivatives. researchgate.net Another approach is the copper-catalyzed enantioselective [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones, which provides an efficient route to optically active 1-oxaspiro[4.5]decanes. sioc.ac.cn These synthetic strategies are crucial for producing these complex molecules in the lab for further study and application.
Historical Context and Research Evolution of Spirocyclic Systems
The study of spiro compounds dates back to 1900, when Adolf von Baeyer, a Nobel laureate in Chemistry, first discussed their nomenclature. wikipedia.orgthieme.dewikipedia.org His foundational work laid the groundwork for understanding these unique structures. thieme.de In the early 20th century, the synthesis of spiro-type molecules like spiro-9,9'-bifluorene (SBF) was achieved, though initial research focused on their chiral properties. acs.org
Interest in spirocycles has grown exponentially over the decades, fueled by their discovery in numerous natural products and their potential applications. mdpi.com A search of the SciFinder database in early 2017 revealed over 147,000 hits for the term "spiro," with a significant increase in publications after 2010. mdpi.com This surge reflects the expanding role of spiro compounds in fields ranging from medicinal chemistry to materials science. mdpi.comsoton.ac.uk
Modern synthetic chemistry has developed sophisticated methods for constructing spirocycles. soton.ac.uk Techniques like semipinacol-type rearrangements, tandem Prins/pinacol (B44631) reactions, and various cycloadditions are now employed to build these architecturally complex molecules with high degrees of control. rsc.orgthieme-connect.comacs.org The development of spirocyclic compounds for applications in organic light-emitting diodes (OLEDs) highlights their importance in advanced materials. acs.org From their initial conceptualization by von Baeyer to their current status as key building blocks in drug discovery and technology, the evolution of spirocyclic systems research underscores their lasting significance in chemistry. spirochem.com
Compound Data
Structure
2D Structure
3D Structure
Properties
CAS No. |
129529-81-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-oxaspiro[4.5]decan-6-one |
InChI |
InChI=1S/C9H14O2/c10-8-4-1-2-5-9(8)6-3-7-11-9/h1-7H2 |
InChI Key |
YOJIYPFKKGAVKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCO2)C(=O)C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Oxaspiro 4.5 Decan 6 One and Its Derivatives
De Novo Synthetic Approaches
De novo synthesis offers the flexibility to construct complex molecular architectures from simple, achiral starting materials. For spiroketals like 1-oxaspiro[4.5]decan-6-one, these approaches are crucial for introducing stereochemical diversity and exploring novel structural analogues. The term de novo in this context refers to the asymmetric synthesis of these molecules from non-carbohydrate precursors, a strategy that has gained prominence as synthetic capabilities have evolved. mdpi.com A key advantage of these methods is the reduction of waste and the high atom economy achieved through elegant reaction sequences. wikipedia.org
Cyclization Reactions
Cyclization reactions represent the cornerstone of spiroketal synthesis, wherein an acyclic precursor is transformed into the target bicyclic system. The choice of catalyst and reaction conditions dictates the efficiency, regioselectivity, and stereoselectivity of the ring-forming step.
Acid catalysis is a fundamental tool for promoting the cyclization of suitable precursors, typically diols or hydroxy ketones, to form the spiroketal linkage. One notable method involves the acid-mediated Grob-type fragmentation of α-spiro tetrahydrofuran (B95107) norbornyl monoketones. researchgate.net In this approach, treatment of the precursor with p-toluenesulfonic acid instigates a fragmentation-recombination cascade that yields this compound derivatives. researchgate.net
Another powerful technique is the Amberlyst-15-catalyzed intramolecular SN1' oxaspirocyclization of allylic alcohols. Amberlyst-15, a solid-supported acid catalyst, facilitates a clean and high-yielding cyclization. This method has been successfully applied to the total synthesis of related spiro-ethers like theaspirane, where a diol precursor undergoes cyclization to form the spirocyclic ether in 95% yield. The general principle involves the reaction of a suitable diol with an acid catalyst, often at elevated temperatures in solvents like toluene (B28343) or dichloromethane, to drive the formation of the spirocyclic structure.
Intramolecular cyclizations provide a powerful means to construct complex cyclic systems with a high degree of stereocontrol. These strategies often rely on pre-installing the necessary functional groups in a single molecule, which then undergoes a ring-closing reaction.
One such strategy is the tandem iodocyclization of precursors like 1-(2-ethynylphenyl)-4-hydroxybut-2-yn-1-one derivatives. figshare.comnih.govfigshare.com This reaction proceeds under mild, metal-free conditions to produce halogenated spiroketals, which can be further functionalized. figshare.comnih.gov Another sophisticated approach is the ketal-tethered intramolecular Diels-Alder cycloaddition. This method has been used to construct the 2-oxadecalin spiroketal core of natural products, demonstrating high endo-selectivity that can be influenced by solvents and Lewis acids. nih.gov Hypervalent iodine reagents have also been employed to mediate the intramolecular spirocyclization of phenolic precursors, leading to the formation of spirolactones. beilstein-journals.org
Palladium(II) catalysis has emerged as a versatile tool for constructing carbo- and heterocyclic systems, including spiroketals. nih.govorganic-chemistry.org A key example is the intramolecular oxaspirocyclization of diene alcohols. This reaction was pivotal in the total syntheses of theaspirone and vitispirane (B1609481). nih.gov The outcome of the cyclization is highly dependent on the solvent system. For instance, using a water-acetic acid mixture leads to an allylic alcohol, whereas conducting the reaction in water with a strong, non-nucleophilic acid yields the desired vitispirane spiroketal framework. nih.gov
The mechanism typically involves the acetoxypalladation of an alkyne, followed by the insertion of an alkene and subsequent protonolysis of the carbon-palladium bond to complete the catalytic cycle. nih.gov The use of specific ligands can prevent side reactions like β-hydride elimination, thereby favoring the desired cyclization pathway. nih.govorganic-chemistry.org
Table 1: Solvent Effects in Palladium(II)-Catalyzed Oxaspirocyclization of Diene Alcohol 4 nih.gov
| Catalyst System | Solvent | Major Product(s) |
|---|---|---|
| Pd(OAc)₂, p-benzoquinone | H₂O/HOAc (4:1) | Allylic Alcohols 9A & 9B (1:1 mixture) |
| Pd(OAc)₂, p-benzoquinone | H₂O, HBF₄ (8 equiv) | Vitispiranes A & B (1:1 mixture) |
Silver(I) catalysts are effective in activating alkynes toward nucleophilic attack, enabling a range of cycloisomerization reactions to form spiroketals. An efficient method involves the Ag(I)-catalyzed cycloisomerization of α-keto homopropargyl alcohols, which are readily synthesized via a zinc-mediated propargylation of α-diketones. researchgate.net This process leads to the formation of spirocyclic dihydrofurans that serve as precursors to this compound derivatives. researchgate.net
Silver-zeolite catalysts have also been developed for the solvent-free synthesis of spiroketals from alkyne diols, representing a green chemistry approach. researchgate.net These heterogeneous catalysts can be recycled without loss of activity. researchgate.net Furthermore, Ag(I)-NHC (N-heterocyclic carbene) complexes have been shown to catalyze intramolecular 6-endo-dig cyclizations to form benzo-fused spirocycles. researchgate.net Cationic Ag(I) has also been found to catalyze the cycloisomerization of dienes, involving unusual alkyl shifts to form cyclohexene (B86901) derivatives that can be precursors for spiro-compounds. nih.gov
Table 2: Examples of Silver(I)-Catalyzed Cyclization Reactions for Spiro-Ring Synthesis
| Catalyst | Substrate Type | Product Type | Reference |
|---|---|---|---|
| AgI | α-Keto homopropargyl alcohols | Spirocyclic dihydrofurans | researchgate.net |
| Ag-Fausajite Zeolite | Alkyne diols | Spiroketals | researchgate.net |
| Ag(I)-NHC Complexes | Alkynes | Benzo-fused spirocycles | researchgate.net |
Palladium(II)-Catalyzed Oxaspirocyclization Techniques
Cascade and Tandem Reactions
Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations within a single synthetic operation without the isolation of intermediates. wikipedia.org This approach significantly enhances synthetic efficiency and is particularly powerful for the rapid construction of complex molecules like spiroketals from simple starting materials. wikipedia.org
A prominent example is the tandem Prins/pinacol (B44631) reaction for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-one scaffolds. researchgate.netrsc.org This process is catalyzed by a Lewis acid, such as BF₃·OEt₂, and couples aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. researchgate.netrsc.org The reaction proceeds through an initial Prins cyclization followed by a pinacol rearrangement to form the spirocyclic ketone framework with good yields and excellent diastereoselectivity. researchgate.net This method is applicable to a wide variety of aromatic, aliphatic, and α,β-unsaturated aldehydes. rsc.org
Other notable cascade reactions include the copper(I)-catalyzed cycloetherification followed by a hydrogen-bond-induced inverse-electron-demand oxa-Diels-Alder cycloaddition, which generates optically pure figshare.comnih.gov spiroketals. nih.gov Additionally, a tandem iodocyclization of 1-(2-ethynylphenyl)-4-hydroxybut-2-yn-1-one derivatives provides a metal-free route to halogenated spiroketals. figshare.com
Table 3: Substrate Scope of the Tandem Prins/Pinacol Reaction for Oxaspiro[4.5]decan-1-one Synthesis researchgate.netrsc.org
| Aldehyde Type | Example Aldehyde | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Aromatic | Benzaldehyde | 78 | >20:1 |
| Aliphatic | Cyclohexanecarboxaldehyde | 82 | >20:1 |
Merging Ring-Opening and Formal 1,2-Oxygen Migration
Organometallic Catalysis in Spirocycle Construction
Organometallic catalysis offers a diverse and powerful toolkit for the synthesis of complex cyclic and spirocyclic structures, often proceeding with high efficiency and selectivity under mild conditions.
Rhodium(I) complexes are effective catalysts for the cycloisomerization of alkynols to form heterocyclic systems. researchgate.net Specifically, the double intramolecular hydroalkoxylation of alkyne diols catalyzed by Rh(I) complexes provides an efficient route to various spiroketal motifs. researchgate.net These catalysts, such as those derived from [Rh(cod)Cl]₂, can promote the cyclization of both terminal and internal alkynes. researchgate.netnih.gov The mechanism of Rh-catalyzed enyne cycloisomerization is proposed to proceed through transient rhodacyclopentene intermediates. nih.gov This methodology has been successfully applied to the synthesis of spirocyclic pyrans. gla.ac.uk
Molybdenum-based catalysts have also been employed in the cycloisomerization of alkynols. Molybdenum pentacarbonyl can induce the cyclization of alkynols to form pyranose glycals. ernster.com This type of catalysis proceeds via the formation of a vinylidene-metal intermediate. ernster.com While specific examples for the direct synthesis of this compound are not highlighted, the general utility of molybdenum catalysts in forming oxygen heterocycles from alkynols is well-established and presents a potential avenue for spiroketal synthesis. ernster.comresearchgate.net
Zinc-mediated propargylation of carbonyl compounds is a well-established method for synthesizing homopropargylic alcohols, which are versatile intermediates in organic synthesis. nih.govmdpi.com This reaction involves the nucleophilic addition of a propargyl group to a carbonyl functionality. nih.gov
A diastereoselective zinc-mediated propargylation of non-enolizable norbornyl α-diketones serves as a key initial step in a sequence to produce this compound derivatives. researchgate.netresearchgate.net The resulting α-keto homopropargyl alcohols can then be further transformed through cyclization and rearrangement pathways to yield the target spiroketone. researchgate.netresearchgate.net The zinc reagent for these propargylations can be generated in situ, for example, from the redox coupling of aluminum and zinc chloride. mdpi.com
Asymmetric Catalytic [3+2] Annulation Strategies
One notable approach involves the zinc-catalyzed asymmetric [3+2] annulation of α-hydroxy-1-indanones with methyleneindolinones, which, while demonstrated on an indanone system, provides a proof-of-concept for the construction of spiro[cycloalkanone-γ-butyrolactones]. rsc.org This reaction proceeds via a tandem Michael/lactonization sequence, where a chiral dinuclear zinc catalyst is crucial for achieving high enantioselectivity. rsc.org The cooperative activation by the Brønsted base and Lewis acid components of the catalyst facilitates the key C-N bond cleavage and subsequent cyclization. rsc.org
Another relevant strategy is the N-heterocyclic carbene (NHC)-catalyzed formal [3+2] annulation of enals with 3-hydroxy oxindoles to furnish spiro γ-butyrolactones. rsc.org This reaction can proceed through either an acylazolium or a homoenolate intermediate, depending on the reaction conditions, to yield the desired spirocyclic products with good to excellent enantioselectivity. rsc.org The application of similar NHC-catalyzed annulations with β-bromoenals and 1H-pyrazol-4,5-diones has also been shown to produce chiral spiropyrazolone-butenolides, further highlighting the versatility of this approach for accessing diverse spiro-γ-lactone scaffolds. nih.govacs.org
| Catalyst/Reagents | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| Dinuclear Zinc Complex | α-Hydroxy-1-indanones and Methyleneindolinones | Spiro[1-indanone-γ-butyrolactones] | up to 75 | up to 98 | 20:1 | rsc.org |
| NHC/Bisquinone | α,β-Unsaturated Aldehydes and 3-Hydroxy Oxindoles | Spiro γ-butyrolactones | Moderate to Good | Moderate to Good | Moderate to Good | rsc.org |
| NHC/DBU | β-Bromoenals and 1H-Pyrazol-4,5-diones | Spiropyrazolone-butenolides | up to 88 | up to 97:3 er | - | nih.govacs.org |
Photochemical and Radical-Mediated Approaches
Photochemical and radical-mediated reactions offer unique pathways for the synthesis of complex molecules, often under mild conditions. These methods can generate highly reactive intermediates that can participate in cyclization reactions to form the this compound core.
Iodine/Visible-Light-Mediated Spirolactonization
A particularly innovative approach is the intermolecular spirolactonization mediated by molecular iodine and visible light. nih.gov This method allows for the carboesterification of alkenes with cyclic ketones, such as cyclohexanone (B45756) derivatives, to directly form spirolactone structures. nih.gov The key to this transformation is the visible-light-induced generation of iodine radicals from molecular iodine. nih.gov These radicals add to the alkene, initiating a cascade that culminates in the formation of a new C-C and C-O bond, constructing the spiro-γ-lactone framework in a single step. nih.gov This metal-free approach is environmentally benign and offers a powerful alternative to traditional methods. acs.org The diastereoselectivity of this reaction can be controlled by tuning the reaction conditions, such as the choice of solvent and base. acs.org
Exploration of Photochemically Induced Rearrangements
While direct photochemically induced rearrangements for the synthesis of this compound are not extensively documented, theoretical studies have explored the energetics of related rearrangements. For instance, molecular orbital calculations on the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, a related cationic intermediate, have investigated the favorability of ring-expansion rearrangements involving 1,2-shifts of either a carbon or oxygen atom. rsc.org Such computational studies are crucial for predicting the feasibility and outcomes of potential photochemical rearrangements and for designing new synthetic routes based on these principles. The development of such rearrangements could provide novel entries into the 1-oxaspiro[4.5]decane ring system.
Synthesis of Substituted this compound Scaffolds
The development of methodologies for the synthesis of substituted this compound derivatives is of significant interest, as the substituents can modulate the biological activity of the core scaffold.
Regioselective Synthesis of Substituted Derivatives
Tandem reactions have proven to be highly effective for the regioselective synthesis of substituted 1-oxaspiro[4.5]decane scaffolds. A notable example is the Lewis acid-catalyzed tandem Prins/pinacol cascade reaction. rsc.org This process utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials to generate 7-substituted-8-oxaspiro[4.5]decan-1-ones with good yields and excellent selectivity. rsc.org This methodology is applicable to a wide range of aldehydes, including aromatic, aliphatic, and heteroaromatic ones. rsc.org
Furthermore, a diastereoselective synthesis of this compound derivatives has been achieved starting from norbornyl α-diketones. researchgate.net This multi-step sequence involves a zinc-mediated propargylation, followed by a silver(I)-catalyzed cycloisomerization to form spirocyclic dihydrofurans. researchgate.net Subsequent hydrogenation and acid-mediated Grob-type fragmentation of the resulting α-spiro tetrahydrofuran norbornyl monoketones afford the desired this compound derivatives. researchgate.net
Stereoselective Synthesis Methodologies
The stereoselective synthesis of substituted 1-oxaspiro[4.5]decan-6-ones is crucial for accessing specific stereoisomers with desired biological properties. Various strategies have been developed to control the stereochemistry at the spirocenter and other stereogenic centers within the molecule.
One approach involves the use of chiral auxiliaries. For instance, the metal-mediated carbonyl allylation, propargylation, or allenylation of optically pure azetidine-2,3-diones, where a chiral auxiliary is placed at the C4 position, allows for the stereocontrolled formation of a new quaternary center at C3. acs.org While not directly yielding the target scaffold, this demonstrates the principle of using chiral auxiliaries to direct the stereochemical outcome of additions to a carbonyl group, a key step in many syntheses of spiro-lactones.
Another powerful strategy is the diastereoselective oxidation of phenolic precursors. For example, the synthesis of 5-hydroxy-8-methoxy-1-oxaspiro nih.govnih.govundeca-7,10-diene-9-one from vanillin (B372448) involves an oxidation step with lead(IV) acetate (B1210297) that proceeds with high diastereoselectivity (>99% de). nih.gov This highlights how the inherent stereoelectronic properties of a substrate can be exploited to achieve high levels of stereocontrol.
The stereospecific conversion of pyranodioxane derivatives derived from D-glucose has been employed for the stereoselective synthesis of 1,6,9-tri-oxaspiro[4.5]decanes, which are structural analogs of the target compound. researchgate.net This approach demonstrates the utility of carbohydrate-based starting materials for the synthesis of enantiomerically pure spiroacetal systems. researchgate.net
| Methodology | Key Reagents/Substrates | Stereochemical Control | Product Type | Reference |
|---|---|---|---|---|
| Chiral Auxiliary Control | Optically pure azetidine-2,3-diones | Substrate-controlled addition to carbonyl | 3-Substituted 3-hydroxy-β-lactams | acs.org |
| Diastereoselective Oxidation | Phenolic derivative of vanillin / Lead(IV) acetate | Substrate-controlled oxidation | Diastereomerically pure spiroether | nih.gov |
| Stereospecific Conversion | Pyranodioxane from D-glucose | Chiral pool synthesis | Enantiomerically pure 1,6,9-tri-oxaspiro[4.5]decanes | researchgate.net |
| Diastereoselective Fragmentation | Norbornyl α-diketones / p-toluenesulfonic acid | Substrate-controlled fragmentation | This compound derivatives | researchgate.net |
Diastereoselective Control in Cyclization Reactions
The establishment of specific stereoisomers is paramount in the synthesis of biologically active molecules. In the context of this compound synthesis, diastereoselective cyclization reactions are critical for controlling the relative configuration of stereocenters within the spirocyclic core.
A notable strategy involves the acid-mediated Grob-type fragmentation of α-spiro tetrahydrofuran norbornyl monoketones. researchgate.net This approach, utilizing p-toluenesulfonic acid, facilitates the formation of this compound derivatives. The diastereoselectivity of this process is inherently linked to the stereochemistry of the norbornyl precursor, which is assembled through a diastereoselective zinc-mediated propargylation followed by an efficient AgI-catalyzed cycloisomerization and subsequent hydrogenation. researchgate.net
Another powerful technique for achieving diastereoselectivity is through the epoxidation of cyclohexene derivatives followed by controlled epoxide opening. For instance, the epoxidation of ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate yields a syn epoxide, which can then be manipulated to form spiro lactones. researchgate.net The stereochemical outcome of the epoxide opening can be directed by chelation control, leading to specific diastereomers of the resulting triol or spiro lactone products. researchgate.net Furthermore, subsequent functionalization, such as enolate azidation of the resulting spiro lactone, has been shown to proceed in a diastereoselective manner. researchgate.net
Intermolecular spirolactonization mediated by iodine and visible light represents a modern approach to forming quaternary carbon centers with diastereocontrol. researchgate.net This carboesterification between cyclic β-keto esters and olefins provides a direct route to spirolactone derivatives. The mechanism is believed to involve the generation of iodine radicals, which drive the cyclization process. researchgate.net
| Precursor/Reaction Type | Reagents/Conditions | Key Feature |
| Norbornyl α-diketones | 1. Zinc, propargyl bromide; 2. AgI; 3. H₂; 4. p-TsOH | Diastereoselective propargylation and cycloisomerization followed by Grob-type fragmentation. researchgate.net |
| Ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate | 1. Epoxidation; 2. Chelation-controlled opening | Formation of syn epoxide and subsequent diastereoselective ring opening to form spiro lactones. researchgate.net |
| Cyclic β-keto esters and olefins | I₂, visible light | Intermolecular carboesterification to form quaternary carbon centers. researchgate.net |
Enantioselective Synthesis Techniques
The synthesis of a single enantiomer of a chiral molecule is often crucial for its desired biological activity. Enantioselective synthesis of this compound and its derivatives has been approached through several innovative methods.
One successful strategy has been the enantioselective synthesis of natural products containing the 1-oxaspiro[4.5]decane skeleton, such as (+)-dactyloxene-B and -C. This was achieved through the actuation of an oxonium ion-initiated pinacol-type ring expansion, demonstrating a powerful method for controlling the absolute stereochemistry of the spirocyclic system. molaid.comcolab.ws
Furthermore, enantioselective bromolactonization of internal alkenoic acids has been developed using a C3-symmetric trisimidazoline catalyst in conjunction with 1,3-dibromo-5,5-dimethyl hydantoin (B18101) as the bromine source. While not directly forming the this compound core, this method provides a valuable route to chiral lactones that can serve as precursors.
The epoxidation of unsaturated precursors, followed by stereospecific ring-opening reactions, is another key technique. For example, the epoxidation of ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate, derived from (-)-quinic acid, allows for the introduction of chirality that can be carried through to the final spirocyclic product. researchgate.net
| Technique | Key Feature | Example Application |
| Oxonium ion-initiated pinacol rearrangement | Enantioselective ring expansion to form the spirocyclic core. | Synthesis of (+)-dactyloxene-B and -C. molaid.comcolab.ws |
| Enantioselective bromolactonization | Catalytic asymmetric formation of chiral lactones from alkenoic acids. | Potential for creating chiral precursors for spiro-lactones. |
| Use of chiral pool starting materials | Incorporation of chirality from a readily available natural product. | Synthesis of a model compound for the cyclohexenone moiety of scyphostatin (B1245880) starting from (-)-quinic acid. researchgate.net |
Utilization of Chiral Auxiliaries and Asymmetric Catalysis
Chiral auxiliaries and asymmetric catalysis are cornerstone strategies in modern organic synthesis for inducing chirality. bccollegeasansol.ac.innumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is removed. bccollegeasansol.ac.in Asymmetric catalysis, on the other hand, employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
In the context of synthesizing precursors for this compound, chiral auxiliaries have been effectively used in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net For instance, camphor-derived auxiliaries have been successfully applied in diastereoselective alkylation and Diels-Alder reactions. researchgate.net The choice of solvent can remarkably influence the diastereoselectivity, allowing for the selective formation of different diastereomers from the same chiral starting material. researchgate.net
Asymmetric catalysis offers a more atom-economical approach. An example is the enantioselective fragmentation of a meso bis-furan derivative using a chiral Lewis acid, TiCl4/R or S-BINOL, which has been shown to produce up to 66% enantiomeric excess (ee). researchgate.net This fragmentation leads to precursors for this compound derivatives. Gold-catalyzed cycloisomerization reactions have also emerged as a powerful tool for the synthesis of various heterocyclic compounds, including those that could serve as building blocks for the this compound framework. beilstein-journals.org
| Strategy | Key Reagents/Catalysts | Application |
| Chiral Auxiliaries | Camphor-derived auxiliaries | Asymmetric alkylations, aldol reactions, and Diels-Alder reactions to create chiral building blocks. researchgate.net |
| Asymmetric Catalysis | TiCl4/R or S-BINOL | Enantioselective Grob-type fragmentation of meso compounds. researchgate.net |
| Asymmetric Catalysis | Gold catalysts | Cycloisomerization reactions to form heterocyclic precursors. beilstein-journals.org |
Retrosynthetic Analysis Strategies
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections.
Key Disconnections for the this compound Core
A primary retrosynthetic disconnection for the this compound core involves breaking the spirocyclic linkage. This can be envisioned through a disconnection of the C-O bond of the tetrahydrofuran ring and a C-C bond at the spirocenter. This leads back to a functionalized cyclohexane (B81311) derivative and a four-carbon side chain.
For example, in the synthesis of mycosporulone, a member of the 3-methylidene-2-oxaspiro[4.5]decan-1-one class, a key retrosynthetic step is the dehydration of a lactone precursor. This lactone, in turn, can be disconnected via an aldol reaction between a silyl (B83357) enol ether and an appropriate aldehyde. ucla.edu This highlights a powerful strategy where the spirocycle is formed late in the synthesis from a highly functionalized acyclic or monocyclic precursor.
Another key disconnection strategy involves a Prins/pinacol cascade reaction. This approach allows for the formation of the spiro[4.5]decan-1-one scaffold, a related ketone, through the reaction of an aldehyde with a specific cyclobutanol (B46151) derivative.
Identification of Spirolactone Precursors
The identification of suitable precursors is a critical aspect of any synthetic plan. For the this compound system, several classes of precursors have been identified.
One common precursor is a hydroxy-substituted cyclohexylpropanoic acid derivative. For instance, 3-(4-hydroxy-2-methoxyphenyl)propanoic acid has been used as a precursor for the synthesis of 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, a derivative of the target scaffold. mdpi.com The spirolactonization is achieved through oxidation with reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). mdpi.com
Alkene precursors are also valuable starting points. Intramolecular cyclization of appropriate alkene or hydroxy precursors under Lewis acid or base-mediated conditions is a common method for forming the spirocyclic lactone ring system.
Furthermore, norbornyl α-diketones can be considered precursors, as they can be converted into α-spiro tetrahydrofuran norbornyl monoketones, which then undergo fragmentation to yield this compound derivatives. researchgate.net
| Precursor Type | Key Reaction for Spirocyclization |
| Hydroxy-substituted cyclohexylpropanoic acids | Oxidative cyclization (e.g., with PIFA) mdpi.com |
| Alkene or hydroxy precursors | Intramolecular cyclization (acid or base-mediated) |
| Norbornyl α-diketones | Fragmentation of derived α-spiro tetrahydrofuran norbornyl monoketones researchgate.net |
| Silyl enol ether and aldehyde | Aldol reaction followed by lactonization and dehydration ucla.edu |
Chemical Transformations and Reaction Mechanisms
Oxidative and Reductive Transformations
The oxidation of 1-oxaspiro[4.e]decan-6-one and its hydroxylated derivatives can lead to various products depending on the reagents and reaction conditions. The ketone moiety can undergo Baeyer-Villiger oxidation, a reaction that converts ketones to esters. For instance, the oxidation of camphor, a related bicyclic ketone, in the presence of sodium acetate (B1210297) leads to the formation of a lactone through a Baeyer-Villiger-type mechanism. ysu.am This suggests that 1-oxaspiro[4.5]decan-6-one could be converted to a corresponding lactone under similar conditions.
Hydroxylated derivatives of this compound, such as 1-oxaspiro[4.5]decan-6-ol, can be oxidized to the parent ketone using common oxidizing agents like chromium trioxide or potassium permanganate (B83412). Further oxidation can lead to carboxylic acids. The diastereoselective epoxidation of unsaturated derivatives, such as spiro cyclohexenones, has also been reported, yielding corresponding epoxides. researchgate.net
Table 1: Oxidation Reactions
| Starting Material | Reagent(s) | Product(s) | Reference(s) |
|---|---|---|---|
| 1-Oxaspiro[4.5]decan-6-ol | Potassium permanganate or Chromium trioxide | This compound | |
| Spiro cyclohexenones | m-CPBA | Epoxides | researchgate.net |
| Camphor (related compound) | Peracetic acid, Sodium acetate | Lactone | ysu.am |
The carbonyl group of this compound can be reduced to a hydroxyl group using various reducing agents. Sodium borohydride (B1222165) is a common reagent for this transformation, leading to the formation of 1-oxaspiro[4.5]decan-6-ol. researchgate.net The stereoselectivity of this reduction can be influenced by the steric environment around the carbonyl group. For example, the reduction of a related ketone with sodium borohydride resulted in the hydride approaching from the less sterically hindered face. wikipedia.org More powerful reducing agents like lithium aluminum hydride can also be employed.
Table 2: Reduction Reactions
| Starting Material | Reagent(s) | Product(s) | Reference(s) |
|---|---|---|---|
| This compound | Sodium borohydride | 1-Oxaspiro[4.5]decan-6-ol | researchgate.net |
| This compound | Lithium aluminum hydride | 1-Oxaspiro[4.5]decan-6-ol |
Oxidation Reactions of Ketone and Hydroxyl Groups
Substitution Reactions and Functional Group Interconversions
The functional groups of this compound and its derivatives can be interconverted to synthesize new compounds. For example, the hydroxyl group of 1-oxaspiro[4.5]decan-6-ol can be converted into a good leaving group, such as a mesylate or tosylate, by reacting it with mesyl chloride or tosyl chloride, respectively. ub.edu This sulfonate ester can then be displaced by a nucleophile in an SN2 reaction to introduce a new functional group with inversion of stereochemistry. ub.edu For instance, treatment with lithium bromide can yield the corresponding alkyl bromide. ub.edu The direct conversion of alcohols to alkyl halides can also be achieved using reagents like thionyl chloride or phosphorus tribromide.
The ketone can be transformed into other functional groups as well. For example, the formation of hydrazones is a common reaction of ketones. Treatment with tosylhydrazine can lead to a tosylhydrazone, which can then undergo further reactions. libretexts.org
Rearrangement Reactions
Derivatives of this compound can undergo Grob-type fragmentation reactions under acidic conditions. researchgate.netresearchgate.net This reaction involves the cleavage of a carbon-carbon bond and is facilitated by the presence of a leaving group and an electrofuge. In one study, α-spiro tetrahydrofuran (B95107) norbornyl monoketones were used as precursors and were converted into this compound derivatives upon treatment with p-toluenesulfonic acid. researchgate.netresearchgate.netresearchgate.net The Grob fragmentation is a powerful tool for the synthesis of medium-sized rings from bicyclic systems. libretexts.org The reaction proceeds through a concerted mechanism where the fragmentation of the C-C bond, the departure of the leaving group, and the formation of a new double bond occur simultaneously. wikipedia.org
Table 3: Grob-Type Fragmentation
| Precursor | Acid Catalyst | Product | Reference(s) |
|---|---|---|---|
| α-Spiro tetrahydrofuran norbornyl monoketones | p-Toluenesulfonic acid | This compound derivatives | researchgate.netresearchgate.netresearchgate.net |
Spiroketones like this compound can be susceptible to ring expansion and contraction reactions. For instance, spiro[4.5]decan-1-one, a related compound, is known to undergo ring expansion in the presence of strong acids. Pinacol-type rearrangements are a common method for ring expansion. rsc.org For example, oxonium ion-initiated pinacolic ring expansion reactions have been applied to the enantioselective synthesis of spirocyclic ethers. molaid.com
Conversely, ring contraction reactions are also possible. The semipinacol rearrangement, a type of Wagner-Meerwein rearrangement, can lead to the formation of carbonyl compounds with an α-quaternary carbon center and has been used to construct spirocycles. researchgate.net Halogenative semi-pinacol rearrangements have been developed to produce β-halo spiroketones. nih.gov
Retro-Aldol/Aldol (B89426) Reaction Sequences
Retro-aldol/aldol reaction sequences represent a significant pathway in the chemistry of spiroketals, including derivatives of this compound. These sequences are particularly relevant in the isomerization and equilibration of spiroketal structures, often driven by the pursuit of a thermodynamically more stable product. The process involves the cleavage of a carbon-carbon bond via a retro-aldol reaction, followed by the formation of a new carbon-carbon bond through an aldol reaction.
In the context of complex polyketide-derived natural products, a retro-aldol/aldol sequence has been observed during the synthesis of compounds containing a 3-methylidene-2-oxaspiro[4.5]decan-1-one core. ucla.edu This transformation highlights the potential for skeletal rearrangements under certain reaction conditions, leading to unexpected stereochemical outcomes. For instance, the treatment of an aldol adduct with a base can induce a retro-aldol reaction, breaking a C-C bond and forming an enolate and an aldehyde. byjus.comyoutube.com This is followed by an aldol reaction that can proceed to form a more thermodynamically stable diastereomer. ucla.edu
The equilibrium between different spiroketal isomers can be influenced by factors such as the anomeric effect and steric interactions. chemrxiv.orgarkat-usa.org A retro-aldol/aldol cascade can serve as a mechanism to convert a kinetically favored product into a thermodynamically more stable one. This is particularly crucial in total synthesis, where precise control of stereochemistry is paramount. An investigation into the synthesis of mycosporulone, which features a related spiroketal core, revealed that a presumed kinetic aldol product could be converted to the thermodynamic product via a retro-aldol/aldol sequence, ultimately leading to a structural reassignment of the natural product. ucla.edu
The conditions for these reactions are critical. Base-catalyzed processes, often employing reagents like lithium diisopropylamide (LDA), can initiate the deprotonation that leads to the retro-aldol fragmentation. ucla.edu The subsequent aldol reaction can then be controlled by the reaction temperature and other parameters to favor the desired isomer. ucla.edu
Cycloaddition Reactions
Intramolecular Cycloaddition Pathways
Intramolecular cycloadditions provide a powerful and convergent strategy for the construction of the 1-oxaspiro[4.5]decane skeleton. These reactions, where the reacting partners (such as a diene and a dienophile) are part of the same molecule, facilitate the formation of the complex spirocyclic system in a single, often stereocontrolled, step.
A prominent example is the intramolecular hetero-Diels-Alder (HDA) reaction. researchgate.netnih.gov In this approach, a precursor containing both an electron-rich diene and an oxygen-containing dienophile (an oxa-dienophile) can be cyclized to form the unsaturated spiroketal framework. researchgate.net Lewis acids are often employed to catalyze these reactions, enabling the construction of various spiroketal systems, including nih.govacs.org and acs.orgacs.org ring systems. researchgate.netthieme-connect.com
Another pathway involves the tandem cycloisomerization and cycloaddition of specifically designed precursors. For example, a copper(I)-catalyzed cycloetherification of a chiral propargyl alcohol can be followed by a hydrogen-bond-induced inverse-electron-demand oxa-Diels-Alder cycloaddition. researchgate.net This sequence generates optically pure nih.govacs.org spiroketals with high stereoselectivity and yield. researchgate.net Similarly, a one-pot sequence involving an HDA reaction, oxidative carbon-hydrogen bond cleavage, and acid treatment has been developed to expedite access to complex spiroketal subunits. researchgate.net
Furthermore, α-spiro tetrahydrofuran norbornyl monoketones have been used as precursors for acid-mediated Grob-type fragmentation reactions, which ultimately yield this compound derivatives. researchgate.netresearchgate.net This demonstrates how intramolecular rearrangements following a cycloaddition can be harnessed to access the target spiroketal core.
Diels-Alder Reaction Applications
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and has been extensively applied to the synthesis of spiroketals, including those related to the this compound framework. organic-chemistry.orgmasterorganicchemistry.com This reaction can be employed in both intermolecular and intramolecular variants to construct the spirocyclic core with high stereocontrol. arkat-usa.orgresearchgate.net
A key strategy is the hetero-Diels-Alder (HDA) reaction, where either the diene or the dienophile contains a heteroatom, such as oxygen. organic-chemistry.org This is particularly useful for synthesizing the tetrahydropyran (B127337) ring of the spiroketal. In a typical HDA approach to spiroketals, an exocyclic enol ether acts as the dienophile, reacting with an α,β-unsaturated carbonyl compound (the diene) to form an unsaturated spiroketal. researchgate.net The stereochemical outcome of the reaction is often controlled by the axial approach of the carbonyl oxygen in the transition state. arkat-usa.org
The reactivity in Diels-Alder reactions is governed by the electronic nature of the reactants. Generally, the reaction is fastest between an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.comlibretexts.orglibretexts.org However, "inverse-demand" Diels-Alder reactions, which involve an electron-poor diene and an electron-rich dienophile, are also powerful tools for spiroketal synthesis. researchgate.netorganic-chemistry.org Lewis acids like Eu(fod)₃ are often used as catalysts to promote these reactions. researchgate.net
The table below summarizes representative Diels-Alder reactions used in the synthesis of spiroketal structures.
| Diene | Dienophile | Catalyst/Conditions | Product Type | Reference |
| α,β-Unsaturated Carbonyl | Exocyclic Enol Ether | Lewis Acid (e.g., Eu(fod)₃) | Unsaturated Spiroketal | researchgate.net |
| Hetero-diene | Chiral Methylene Pyran | K₂CO₃ (thermal) | 6,6-Spiroketal | arkat-usa.org |
| Salicylaldehyde Derivatives | Alkynols | Gold/Lewis Acid | nih.govacs.org-Spiroketal | researchgate.net |
The stability of the resulting spiroketal can be a critical factor. For instance, some 6,6-spiroketals can undergo acid-catalyzed isomerization to a more stable spiro-isomer, a transformation that alleviates unfavorable steric interactions at the cost of an anomeric effect. arkat-usa.org
1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings and has been applied in strategies targeting complex molecules containing spiroketal motifs. ethz.chnumberanalytics.comwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. numberanalytics.comwikipedia.org
In the context of synthesizing molecules related to this compound, derivatives containing an alkene functionality can serve as the dipolarophile. A common class of 1,3-dipoles used in these reactions are nitrones. researchgate.net The cycloaddition of a nitrone to an alkene integrated into a spiroketal framework leads to the formation of a fused isoxazolidine (B1194047) ring. This strategy has been employed in the stereocontrolled synthesis of the spirocyclic core of natural products like pinnaic acid.
The scope of this reaction is broad, with various types of 1,3-dipoles being utilized, including:
Nitrones: React with alkenes to form isoxazolidines. ethz.chresearchgate.net
Nitrile Oxides: React with alkenes or alkynes to form isoxazolines or isoxazoles, respectively. ethz.ch
Azomethine Ylides: React with carbonyl compounds to yield oxazolidines. mdpi.com
The regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions are key features that make them synthetically valuable. These aspects are often controlled by the frontier molecular orbitals of the reacting species. ethz.ch Enantioselective variants, often catalyzed by chiral metal complexes or organocatalysts, have been developed to produce optically active spirocyclic compounds. researchgate.net For example, a chiral Nickel(II)-bis(oxazoline) complex has been shown to catalyze the enantioselective 1,3-dipolar cycloaddition of nitrones with α,β-unsaturated acyl carboxylates, yielding isoxazolidines with three contiguous stereocenters in high yield and enantioselectivity. researchgate.net
Furthermore, intramolecular 1,3-dipolar cycloadditions have been used to efficiently assemble complex polycyclic systems, including those with a 5/7/6 ring structure, which can be precursors or analogs to spiroketal-containing natural products. researchgate.net
Mechanistic Investigations of Key Reactions
Probing Reaction Intermediates
Understanding the reaction mechanisms for the formation of this compound and related spiroketals is crucial for controlling the stereochemical outcome of the synthesis. Mechanistic studies often focus on identifying and characterizing transient species, such as reaction intermediates, to differentiate between possible pathways. nih.govacs.orgacs.org
A central intermediate in many spiroketalization reactions is the oxocarbenium ion . chemrxiv.orgacs.orgthieme-connect.comresearchgate.net This species is typically generated from a hemiketal or a related precursor under acidic conditions. chemrxiv.orgrsc.org The subsequent intramolecular nucleophilic attack by a hydroxyl group onto the electrophilic carbon of the oxocarbenium ion leads to the formation of the spiroketal. researchgate.net However, studies have shown that the lifetime of this intermediate can be critical. Long-lived oxocarbenium ions are often ruled out in highly stereoselective reactions, suggesting a more concerted or rapidly sequential process. nih.govacs.orgacs.org
Mechanistic probes, such as the use of deuterium-labeled substrates, have been employed to elucidate the stereochemistry of the cyclization step. For instance, in chiral phosphoric acid-catalyzed spiroketalizations, a highly diastereoselective syn-selective protonation/nucleophile addition was observed, which argues against a mechanism involving a long-lived, freely rotating oxocarbenium ion intermediate. nih.govacs.orgacs.org
Computational studies have also provided significant insights. nih.govacs.org Density functional theory (DFT) calculations can model different potential energy surfaces and transition states, helping to distinguish between Sₙ1-like, Sₙ2-like, and concerted mechanisms. nih.govacs.orgacs.org These computational explorations, combined with experimental data like Hammett analysis and kinetic isotope effects, have supported an asynchronous concerted mechanism in some spiroketalizations, where C-H and C-O bond formations occur in a single, albeit asynchronous, step. nih.govacs.orgacs.org
In some cases, alternative intermediates to the oxocarbenium ion have been proposed. For example, in the spiroketalization of certain β-lactone substrates, evidence suggests the reaction proceeds through a tricyclic diacetal intermediate rather than a spiroketal oxocarbenium ion. thieme-connect.com This was concluded because the observed equatorial selectivity of nucleophilic addition was contrary to the axial selectivity typically seen in reactions involving spiroketal oxocarbenium ions. thieme-connect.com
The table below summarizes key intermediates and the methods used to probe them in spiroketalization reactions.
| Proposed Intermediate | Probing Method(s) | Key Finding | Reference(s) |
| Oxocarbenium Ion | Deuterium Labeling, Kinetic Analysis (Hammett), Computational Studies (DFT) | Ruled out long-lived intermediates in favor of syn-selective addition or asynchronous concerted mechanisms. | nih.govacs.orgacs.org |
| Oxocarbenium Ion | Stereochemical outcome of nucleophilic addition | Axial attack of nucleophiles provides evidence for the intermediacy of oxocarbenium ions. | thieme-connect.com |
| Covalently Linked Phosphate | Mechanistic and Computational Studies | Considered as a possible pathway but often disfavored compared to concerted mechanisms in CPA-catalyzed reactions. | nih.govacs.org |
| Tricyclic Diacetal | Stereochemical Analysis (Equatorial vs. Axial Product) | Proposed as an alternative to the oxocarbenium ion to explain observed equatorial selectivity. | thieme-connect.com |
| Lewis Acid-Tethered Oxonium Ion | Reaction Design and Stereochemical Outcome | A multidentate Lewis acid can tether reactants, leading to a kinetically controlled reaction with retention of configuration. | acs.org |
These investigations highlight that a single, universal mechanism does not apply to all spiroketal formations. The specific substrate, catalyst, and reaction conditions dictate the operative pathway and the nature of the key intermediates.
Kinetic and Thermodynamic Control in Spirocycle Formation
The formation of spirocyclic systems, including this compound and its derivatives, is often governed by the principles of kinetic and thermodynamic control. The distribution of products can be heavily influenced by reaction conditions, which dictate whether the kinetically favored product (formed fastest) or the thermodynamically favored product (most stable) is the major outcome. libretexts.orglibretexts.org
In many chemical reactions, the kinetic product is formed through a pathway with a lower activation energy, making it the dominant product at lower temperatures where reactions are typically irreversible. libretexts.orgmasterorganicchemistry.com Conversely, at higher temperatures, the reaction may become reversible, allowing equilibrium to be established. Under these conditions, the most stable compound, the thermodynamic product, will predominate. libretexts.orglibretexts.orgmasterorganicchemistry.com
In the synthesis of complex spiroketals, these principles are actively exploited to achieve the desired stereochemistry. The choice of acid catalyst and solvent system can be crucial in directing the reaction towards a specific isomer. For instance, in the synthesis of a bis-spiroketal system, using pyridinium (B92312) p-toluenesulfonate (PPTS) in a tetrahydrofuran/water mixture can lead to the formation of the product under kinetic control. In contrast, employing camphorsulfonic acid (CSA) in a tert-butanol/toluene (B28343) mixture allows the system to equilibrate, yielding the thermodynamically more stable product. nih.gov This demonstrates that the reaction can be tuned to favor either the kinetic or thermodynamic product by carefully selecting the reaction conditions. nih.gov
Not all reactions have distinct kinetic and thermodynamic products. In some cases, the more stable product is also the one that is formed the fastest. libretexts.org However, in spiroketal synthesis, the anomeric effect and steric interactions often lead to different energy levels for various isomers, making the distinction between kinetic and thermodynamic control particularly relevant. For example, a 6,6-spiroketal core might undergo acid-catalyzed isomerization to a more stable form to alleviate unfavorable steric interactions, even at the cost of a stabilizing anomeric effect. arkat-usa.org
A notable strategy to override inherent thermodynamic and kinetic preferences involves the use of chelating Lewis acids. In one approach, a Ti(Oi-Pr)₄-mediated spiroketalization proceeds through a chelation-controlled mechanism. The Lewis acid acts as a noncovalent tether between an epoxide oxygen and a side-chain hydroxyl group, activating the epoxide and delivering the nucleophile in a controlled manner. This results in an unusual kinetic epoxide-opening with retention of configuration at the anomeric carbon, a stereochemical outcome not favored by other methods. acs.org
The following table summarizes the conditions that typically favor either kinetic or thermodynamic products in spirocycle formation.
| Control Type | Favored Conditions | Product Characteristics | Rationale |
| Kinetic Control | Low temperatures, strong non-nucleophilic bases, specific Lewis acids (e.g., Ti(Oi-Pr)₄), shorter reaction times. libretexts.orglibretexts.orgacs.orgyoutube.com | Forms faster; less stable. libretexts.org | The reaction proceeds via the pathway with the lowest activation energy. At low temperatures, there is insufficient energy to overcome the barrier for the reverse reaction or the higher activation barrier to the thermodynamic product. libretexts.orgmasterorganicchemistry.com |
| Thermodynamic Control | High temperatures, weaker bases, protic acids (e.g., CSA), longer reaction times. libretexts.orglibretexts.orgnih.gov | Forms slower; more stable. libretexts.org | Higher temperatures provide enough energy to make the reaction reversible, allowing an equilibrium to be established that favors the lowest energy (most stable) product. libretexts.orgmasterorganicchemistry.com |
Role of Catalysts and Reaction Conditions
The synthesis of this compound and related spiroethers is highly dependent on the choice of catalysts and the specific reaction conditions employed. A variety of catalytic systems have been developed to facilitate the crucial spirocyclization step, often through oxidative dearomatization or tandem reaction cascades.
Acid Catalysis Acid catalysts are commonly used to promote the cyclization of suitable precursors.
Brønsted Acids: Strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) are effective. For example, α-spiro tetrahydrofuran norbornyl monoketones can be converted into this compound derivatives through an acid-mediated Grob-type fragmentation upon treatment with p-TsOH. researchgate.net
Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are used to catalyze tandem Prins/pinacol (B44631) reactions. This method allows for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. thieme-connect.comrsc.org The reaction is applicable to a wide range of aromatic, aliphatic, and heteroaromatic aldehydes. rsc.org
Transition Metal Catalysis Various transition metals have been shown to be effective catalysts for spiroetherification.
Ruthenium: An open-air ruthenium(VIII)-catalyzed oxidative spiro-etherification of phenols provides a flexible route to spiro-oxacycles. nitrkl.ac.inacs.org This method works efficiently at room temperature for both phenols and naphthols, achieving yields of up to 95%. nitrkl.ac.inacs.org
Silver: Silver(I) catalysts, such as AgI or AgOTf, are used in cycloisomerization reactions. For instance, AgI-catalysis is a key step in converting α-keto homopropargyl alcohols into spirocyclic dihydrofurans, which are precursors to this compound derivatives. researchgate.net
Rhenium: Rhenium(VII) oxide (Re₂O₇) can mediate the synthesis of spirocyclic ethers from acyclic precursors containing a ketone flanked by an allylic alcohol and an alkene. The reaction proceeds through a sequence of allylic alcohol transposition, oxocarbenium ion formation, and Prins cyclization.
Palladium: While more commonly used for forming C-N or C-C bonds in related aza-spirocycles, palladium catalysts are integral to many modern synthetic strategies.
Other Catalytic Systems In addition to traditional acid and transition metal catalysts, other methods have been developed.
Hypervalent Iodine Reagents: Phenyliodine(III) diacetate (PIDA) can be used to induce oxidative spirocyclization. The synthesis of 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, a related compound, is achieved by treating a 3-(4-hydroxy-2-methoxyphenyl)propanoic acid precursor with PIDA in acetone. mdpi.com I+/oxone catalysis has also been shown to be an efficient system for oxidative spiroetherification under slightly acidic conditions. acs.org
Electrochemical Methods: An electrochemical approach using tetrabutylammonium (B224687) bromide as a mediator enables the oxidative dearomatization of phenols under aqueous biphasic conditions. This method is considered a safer alternative to using stoichiometric chemical oxidants and expands the reaction scope to include electron-deficient phenols. rsc.org
The table below provides a summary of various catalytic systems and their typical reaction conditions for the synthesis of this compound and related spirocycles.
| Catalyst / Reagent | Reaction Type | Substrate Example | Conditions | Yield | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Grob-type Fragmentation | α-Spiro tetrahydrofuran norbornyl monoketones | Acid-mediated | - | researchgate.net |
| Boron trifluoride etherate (BF₃·OEt₂) (10 mol%) | Prins/Pinacol Cascade | Aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol | CH₂Cl₂, Argon atmosphere | 75-88% | thieme-connect.comrsc.org |
| Ruthenium(VIII) (from RuCl₃/Oxone) | Oxidative Spiro-etherification | Phenols with tethered alcohols | Open air, Room temperature | ≤95% | nitrkl.ac.inacs.org |
| Silver(I) iodide (AgI) | Cycloisomerization | α-Keto homopropargyl alcohols | - | - | researchgate.net |
| Phenyliodine(III) diacetate (PIDA) | Oxidative Spirocyclization | 3-(4-hydroxyphenyl)propanoic acid derivatives | Acetone, 0°C | - | mdpi.com |
| Tetrabutylammonium bromide (Bu₄NBr) | Electrochemical Dearomatization | Arenols | Constant current, Pt anode, biphasic conditions | High | rsc.org |
| Rhenium(VII) oxide (Re₂O₇) | Rearrangement/Spirocyclization | Acyclic keto-alkene-allylic alcohols | - | 91% (combined) |
Conformational Analysis and Stereochemical Control
Conformational Dynamics of the Spirocyclic Framework
The conformational behavior of the 1-Oxaspiro[4.5]decan-6-one framework is largely dictated by the interplay of steric and stereoelectronic effects, most notably the anomeric effect. The spiroketal moiety, although this compound is a spiro-keto-ether rather than a true spiroketal, shares conformational principles with them. In related spiroketal systems, such as 1,6-dioxaspiro[4.5]decanes, the orientation of the rings is heavily influenced by the anomeric effect, a stereoelectronic phenomenon that stabilizes conformations where a lone pair on one oxygen atom is anti-periplanar to the adjacent C-O bond. chemtube3d.com This leads to a preference for conformations where at least one C-O bond at the spirocenter is axial.
Influence of Substituents on Molecular Geometry and Reactivity
The introduction of substituents onto the this compound scaffold significantly impacts its three-dimensional structure and chemical behavior. The position and stereochemistry of these substituents can alter the conformational equilibrium of the rings and influence the molecule's reactivity.
| Substituent | Position | Observed Effect | Reference |
|---|---|---|---|
| Methyl | 8 | Directs reagents to the less hindered face, influencing stereoselectivity. | |
| tert-Butyl | 8 (cis) | Locks the six-membered ring into a specific chair conformation, confirmed by X-ray analysis. | acs.org |
| Ethyl | - | Enhances steric hindrance, favoring more compact conformations in related spiroketals. | |
| Various | - | Can be introduced via Grob-type fragmentation of α-spiro tetrahydrofuran (B95107) norbornyl monoketones. | researchgate.net |
Stereochemical Assignment and Relative Configuration
Accurately determining the stereochemistry of this compound and its derivatives is crucial. A combination of spectroscopic techniques and synthetic studies is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for assigning relative stereochemistry. researchgate.net Specific NMR methods can reliably distinguish between different diastereomers. researchgate.net For example, Nuclear Overhauser Effect (NOE) correlations provide through-space information about the proximity of different protons, allowing for the deduction of their relative spatial arrangement. nih.govacs.org The analysis of 13C NMR chemical shifts is also a powerful method for structural prediction and assignment in conformationally flexible systems like tetrahydrofurans. researchgate.net In some cases, the analysis of 13C, 15N, and 17O NMR data has been used to determine the relative configuration of related spiro[4.5]decanes. nih.gov
In instances where NMR data is ambiguous, single-crystal X-ray diffraction analysis provides definitive proof of the solid-state structure and stereochemistry. researchgate.net Total synthesis is another powerful, albeit resource-intensive, method to confirm or revise proposed stereochemical assignments of natural products containing spiroketal cores. researchgate.net
| Method | Principle | Application Example | Reference |
|---|---|---|---|
| NMR Spectroscopy (1H, 13C) | Analyzes chemical shifts and coupling constants to infer connectivity and conformation. | Used to distinguish between four possible diastereomers of tricyclic cores in cephalosporolides. | researchgate.net |
| Nuclear Overhauser Effect (NOE) | Detects through-space proximity of nuclei to determine relative configuration. | Used to assign structures of interconvertible spiroketal isomers. | nih.govacs.org |
| X-ray Crystallography | Provides the precise three-dimensional atomic coordinates in a single crystal. | Confirmed the stereochemistry of substituted spirocyclic dihydrofuran derivatives. | researchgate.net |
| Total Synthesis | Unambiguously creates a specific stereoisomer for comparison with a natural or unknown sample. | Corrected the proposed stereochemistry for cephalosporolides H and I. | researchgate.net |
Stereoselective Derivatization Strategies
The development of synthetic strategies that allow for the controlled introduction of new stereocenters is a key area of research. Such stereoselective derivatizations enable the synthesis of specific, enantiomerically pure isomers of this compound derivatives.
One approach involves the stereoselective hydrogenation of the ketone group. Catalytic systems, such as those using RuCl₂(phosphine)₂(1,2-diamine) complexes, can achieve high stereoselectivity, controlled by the chirality of the ligands. iupac.org Another strategy is the diastereoselective zinc-mediated propargylation of precursor diketones, which can then be cyclized to form substituted spirocyclic systems. researchgate.net
Lewis acid-catalyzed tandem reactions, such as the Prins/pinacol (B44631) cascade, have been shown to produce oxaspiro[4.5]decan-1-one scaffolds with high regio- and stereoselectivity from simple starting materials. Furthermore, chelation-controlled reactions offer another level of stereocontrol. For example, the addition of a Grignard reagent to a keto-alcohol precursor can proceed with high diastereoselectivity due to chelation between the magnesium ion and the alcohol and ketone oxygens. nih.gov For related spiroketals, stereochemical control can be achieved by using zinc salts to direct the cyclization pathway through chelation, overriding the normal thermodynamic preferences. acs.org These methods provide powerful tools for accessing structurally diverse and stereochemically defined derivatives of the this compound core.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1-Oxaspiro[4.5]decan-6-one, offering insights into its constitution, connectivity, and dynamic behavior in solution.
High-Resolution 1H and 13C NMR for Structural Determination
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound and its derivatives. The chemical shifts, multiplicities, and integration of proton signals in the ¹H NMR spectrum, along with the number and chemical shifts of carbon signals in the ¹³C NMR spectrum, confirm the presence of the spirocyclic core and the specific arrangement of atoms.
For instance, in derivatives of 1-oxaspiro[4.5]decan-1-one, the ¹³C NMR spectrum distinctly shows a signal for the ketone carbonyl carbon around δ 220-221 ppm. rsc.org The carbons of the tetrahydrofuran (B95107) ring and the cyclohexane (B81311) ring resonate at characteristic chemical shifts, allowing for their unambiguous assignment. rsc.org High-resolution mass spectrometry (HRMS) further corroborates the molecular formula deduced from NMR data. rsc.org
Below is a table summarizing representative NMR data for derivatives of the 1-oxaspiro[4.5]decane scaffold.
| Compound Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| A substituted 1-oxaspiro[4.5]decan-1-one | 7.39-7.25 (m, 1H), 6.98-6.85 (m, 1H), 5.29-5.20 (m, 1H), 4.17-3.92 (m, 2H), 2.51-2.35 (m, 2H), 2.07-1.56 (m, 6H), 1.48-1.38 (m, 1H) | 220.4, 147.3, 126.4, 114.8, 104.9, 68.1, 64.2, 45.6, 40.2, 39.2, 38.2, 32.4, 18.6 |
| Another substituted 1-oxaspiro[4.5]decan-1-one | 3.92-3.80 (m, 2H), 3.48 (d, J= 13.6 Hz, 1H), 2.33 (t,. J= 7.7 Hz, 2H), 1.94 (m, 2H), 1.83-1.77 (m, 2H), 1.66-1.60 (m, 2H), 1.55-1.49 (m, 1H), 1.32-. 1.23 (m, 1H), 0.89 (s, 9H) | 221.0, 79.8, 64.1, 45.6, 40.8,. 38.2, 34.1, 32.8, 32.5, 26.2, 18.5 |
Dynamic NMR Studies of Conformational Equilibria
Dynamic NMR (DNMR) spectroscopy is employed to study the conformational flexibility of the spirocyclic system. The 1-oxaspiro[4.5]decane framework can exhibit conformational equilibria, particularly involving the chair and boat forms of the cyclohexane ring. These dynamic processes can be monitored by observing changes in the NMR spectra as a function of temperature.
For related spirocyclic systems, such as 1-oxaspiro[5.5]undecanes, variable temperature NMR studies have revealed the presence of rapidly equilibrating conformers at room temperature, which can be resolved at lower temperatures. cdnsciencepub.com This indicates that the spirocyclic structure imposes significant conformational constraints. In the context of G protein-coupled receptors (GPCRs), derivatives of the 2-[6-oxaspiro[4.5]decan-9-yl] ethylamine (B1201723) scaffold have been studied using NMR to understand how modifications to the aromatic rings lead to population shifts in conformational equilibria, which is crucial for their biological function. nih.gov
Two-Dimensional NMR Techniques for Connectivity and Proximity
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the precise connectivity of atoms within the this compound molecule.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to trace the sequence of protons within the cyclohexane and tetrahydrofuran rings.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the entire molecular skeleton, especially across the spiro junction.
These techniques have been systematically used to confirm the skeletal connectivities in related complex spiro compounds. acs.orgresearchgate.net
Variable-Temperature NMR for Barrier Determinations
Variable-temperature (VT) NMR studies are crucial for quantifying the energy barriers associated with conformational interconversions. By analyzing the coalescence of NMR signals as the temperature is changed, it is possible to determine the activation energy for processes like ring inversion. For example, in related cyclic and spirocyclic systems, VT-NMR has been used to measure interconversion barriers. unibas.it While specific data for this compound is not detailed in the provided search results, this technique is a standard and powerful tool for such investigations. molaid.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular ion peak in the mass spectrum confirms the molecular formula, C₉H₁₄O₂. nih.gov
The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways for cyclic ketones and ethers can be expected. For ethers, fragmentation often occurs alpha to the oxygen atom. libretexts.org For ketones, cleavage of the bonds adjacent to the carbonyl group is a common fragmentation route. The analysis of these fragmentation patterns helps to confirm the connectivity of the spirocyclic structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which further validates the elemental composition of the molecule and its fragments. rsc.org
X-ray Crystallography for Solid-State Structure Determination
For a derivative of 1-oxaspiro[4.5]decane, X-ray crystallography revealed that the six-membered ring adopts a chair conformation with the 5'-OH group in an equatorial position. jst.go.jp This technique unambiguously establishes the stereochemistry at the spiro center and other chiral centers within the molecule. The rigidity of the spiro junction often forces the two rings into a nearly perpendicular orientation to minimize steric strain.
Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized for the stereochemical elucidation of chiral molecules, including complex structures like this compound. This method is particularly crucial for determining the absolute configuration of spiroketal compounds, where the spatial arrangement of substituents around the spirocyclic core dictates the molecule's stereochemistry. The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectroscopic fingerprint that is highly sensitive to its three-dimensional structure.
The determination of the absolute configuration of a spiroketal like this compound through ECD involves a synergistic approach combining experimental measurements with quantum chemical calculations. The process begins with the acquisition of the experimental ECD spectrum of the compound of interest. Concurrently, theoretical ECD spectra for all possible stereoisomers of the molecule are calculated using time-dependent density functional theory (TD-DFT). mdpi.com
For instance, in the structural elucidation of related spiroketal-containing natural products, such as lirispirolides and garcimultiflins, which feature oxaspiro[4.5]decane core structures, ECD calculations have been instrumental. cjnmcpu.comrsc.org In the case of lirispirolide A, which possesses a 2-oxaspiro[4.5]decan-1-one motif, the calculated ECD curve for the (4R,5S,6S,7R,8R,11S,4'R)-isomer was found to match the experimental data, thereby establishing its absolute configuration. cjnmcpu.com Similarly, the absolute configurations of sulfur-containing spiroketals from Breynia disticha were determined by comparing their experimental ECD spectra with the calculated curve for a model compound. beilstein-journals.org
To illustrate the data involved in such an analysis, a representative table is provided below. This table conceptualizes how experimental and calculated ECD data for a hypothetical enantiomer of a spiroketal might be presented.
| Data Point | Experimental ECD (MeOH) | Calculated ECD for (R)-enantiomer |
| Cotton Effect 1 | λmax (nm) | Δε |
| 212 | -9.02 | |
| Cotton Effect 2 | 320 | +9.18 |
| This table is a representative example based on data for similar compounds and does not represent actual experimental data for this compound. mdpi.com |
The reliability of ECD calculations is a cornerstone for the unambiguous assignment of the absolute configuration of complex molecules like this compound, providing a non-empirical method to solve stereochemical problems.
Applications in Advanced Organic Synthesis and Material Science
Building Blocks for Complex Molecular Architectures
1-Oxaspiro[4.5]decan-6-one serves as a versatile building block in the synthesis of more intricate and complex molecular structures. Its utility is demonstrated in a variety of chemical transformations that leverage its spirocyclic framework to introduce stereochemical complexity and functional group diversity.
A notable application is the diastereoselective synthesis of this compound derivatives from norbornyl α-diketones. This process involves a zinc-mediated propargylation of the diketone, followed by a silver(I)-catalyzed cycloisomerization to form spirocyclic dihydrofurans. Subsequent hydrogenation and acid-mediated Grob-type fragmentation of the resulting α-spiro tetrahydrofuran (B95107) norbornyl monoketones yield the desired this compound derivatives. researchgate.net This multi-step synthesis highlights the role of the spiro compound as a key intermediate that can be accessed through a controlled reaction sequence, providing a pathway to complex molecular designs. researchgate.net
The synthesis of these derivatives can be summarized in the following table:
| Step | Reaction | Key Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | Zinc-mediated Propargylation | Norbornyl α-diketone, Propargyl bromide, Zinc | α-Keto homopropargyl alcohol | Good |
| 2 | AgI-catalyzed Cycloisomerization | α-Keto homopropargyl alcohol, AgI | Spirocyclic dihydrofuran | Acceptable to Good |
| 3 | Hydrogenation | Spirocyclic dihydrofuran, H₂, Pd/C | Spiro tetrahydrofuran derivative | 98–99% |
| 4 | Grob-type Fragmentation | α-Spiro tetrahydrofuran norbornyl monoketone, p-Toluenesulfonic acid | This compound derivative | Not specified |
Furthermore, related isomers such as 1-Oxaspiro[4.5]decan-2-one are also recognized as important intermediates in organic synthesis, underscoring the broad utility of the 1-oxaspiro[4.5]decane skeleton as a foundational element for constructing diverse and complex molecules.
Synthesis of Natural Products Featuring Spirocyclic Motifs
The 1-oxaspiro[4.5]decane framework is a recurring structural motif in a variety of natural products, many of which exhibit significant biological activity. Consequently, the synthesis of this spirocyclic system is a key objective in the total synthesis of these natural products.
Research has demonstrated the utility of this compound derivatives in the synthesis of natural products such as (±)-cis- and (±)-trans-neocnidilides. nitandhra.ac.in Neocnidilides are phthalide (B148349) natural products that possess a spirocyclic core. The synthetic strategies towards these molecules often rely on the construction of the 1-oxaspiro[4.5]decane skeleton as a pivotal step.
Another significant application involves the synthesis of 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, a derivative of this compound. This compound serves as a crucial starting material for the preparation of molecules with potential cytotoxic activity against various human cancer cell lines. acs.org The synthesis of this key intermediate is achieved through the oxidation of 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using [Bis(trifluoroacetoxy)iodo]benzene (PIFA). acs.org
Scheme 1: Synthesis of a spirolactone starting material for cytotoxic compounds. acs.org
The broader class of spiroketals, to which this compound belongs, is found in a wide array of biologically active natural products, including pheromones, antibiotics, and marine toxins. researchgate.netresearchgate.net The synthesis of these complex molecules often requires stereocontrolled methods to construct the spiroketal core, highlighting the importance of developing synthetic routes to compounds like this compound.
Development of Novel Scaffolds for Chemical Research
The rigid, three-dimensional structure of the 1-oxaspiro[4.5]decane system makes it an attractive scaffold for the development of novel molecular frameworks in chemical research, particularly in the field of medicinal chemistry and drug discovery. bldpharm.com Spirocyclic scaffolds are increasingly utilized to create molecules with improved physicochemical properties and to explore new regions of chemical space. bldpharm.com
A pertinent example is the synthesis of potential tachykinin receptor antagonists based on a 1-oxa-8-azaspiro[4.5]decan-4-one skeleton. soton.ac.uk This work demonstrates how the spirocyclic core can be modified to generate libraries of compounds for biological screening. The synthesis involves an acid-mediated 5-endo-trig cyclization to form the spirocyclic furanone core, which then serves as a versatile scaffold for further derivatization. soton.ac.uk
The general advantages of employing spirocyclic scaffolds in drug discovery are summarized below:
| Property | Advantage |
|---|---|
| Three-Dimensionality | Provides access to novel chemical space and can lead to improved target binding and selectivity. |
| Rigidity | Reduces the entropic penalty upon binding to a biological target, potentially increasing potency. |
| Novelty | Offers opportunities to develop intellectual property around new chemical entities. |
| Physicochemical Properties | Can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability. |
The development of synthetic routes to functionalized 1-oxaspiro[4.5]decan-6-ones and related structures is therefore of significant interest for generating new scaffolds with potential therapeutic applications.
Exploration in Materials Science for Tailored Functionalities
While the applications of this compound itself in materials science are not extensively documented, the broader class of spiro-compounds, including its isomers and derivatives, has found utility in creating materials with specific, tailored functionalities. One of the most prominent areas is in the fragrance and flavor industry.
For instance, derivatives of 1-oxaspiro[4.5]decan-2-one are known for their use as odorants in fragrance compositions. google.com These compounds can impart a range of notes, from fruity and creamy to woody, and are valued for their intensity and tenacity. google.com The specific odor profile is highly dependent on the nature and position of substituents on the spirocyclic ring system.
A Japanese patent describes the use of 1-oxaspiro[4.5]dec-3-ene derivatives as aromatic components, capable of imparting herbaceous and fruity notes to fragrance formulations. google.com This highlights the potential of the 1-oxaspiro[4.5]decane scaffold in the design of functional molecules for the consumer products industry.
Although direct research into polymers or other advanced materials derived from this compound is limited, the inherent properties of spirocyclic compounds suggest potential for future exploration. The rigidity and defined stereochemistry of the spiro-center could be exploited to create polymers with unique thermal or mechanical properties, or to develop new chiral materials for separation technologies or asymmetric catalysis. The general exploration of spirocyclic compounds in material science suggests that with further research, this compound could find applications beyond its current scope. vulcanchem.com
Naturally Occurring 1 Oxaspiro 4.5 Decan 6 One Analogues and Biosynthetic Pathways
Isolation and Characterization from Biological Sources
The 1-oxaspiro[4.5]decane framework and its derivatives have been identified in various natural sources, particularly from fungi and plants. The isolation and characterization of these compounds are crucial for understanding their chemical diversity and potential biological activities.
One notable example is Terreinlactone C , which was the first natural product discovered to possess a 1-oxaspiro[4.5]decan-2-one ring system. researchgate.net This spirocyclic lactone was isolated from the fungus Aspergillus terreus. researchgate.net Its structure was determined through detailed analysis of Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data. researchgate.net Terreinlactone C represents a novel type of polyketide, distinct from the more well-known terreins also produced by this fungus. researchgate.net
Derivatives of the 1-oxaspiro[4.5]decane core have also been identified in plant species. For instance, hydrophilic volatile compounds from Ilex cornuta (Chinese Holly) were extracted and analyzed, revealing the presence of 2,6,10,10-Tetramethyl-1-oxaspiro-[4.5]decan-6-ol. researchopenworld.com
Furthermore, compounds with a related 7-oxaspiro[4.5]decan-6-one core, Garcimultiflin A and Garcimultiflin B , were isolated from the pericarps of Garcinia multiflora. rsc.org These unusual polycyclic polyprenylated acylphloroglucinols were characterized using comprehensive spectroscopic analyses, electronic circular dichroism (ECD) calculations, and single-crystal X-ray diffraction. rsc.org
The following table summarizes some of the naturally occurring analogues of 1-oxaspiro[4.5]decan-6-one and their biological sources.
| Compound Name | Core Structure | Biological Source |
| Terreinlactone C | 1-Oxaspiro[4.5]decan-2-one | Aspergillus terreus (fungus) researchgate.net |
| 2,6,10,10-Tetramethyl-1-oxaspiro-[4.5]decan-6-ol | 1-Oxaspiro[4.5]decane | Ilex cornuta (plant) researchopenworld.com |
| Garcimultiflin A | 7-Oxaspiro[4.5]decan-6-one | Garcinia multiflora (plant) rsc.org |
| Garcimultiflin B | 7-Oxaspiro[4.5]decan-6-one | Garcinia multiflora (plant) rsc.org |
Proposed Biosynthetic Routes to this compound Cores
The biosynthesis of the 1-oxaspiro[4.5]decane ring system is of significant interest to chemists and biochemists. While the precise enzymatic pathways are not fully elucidated for all analogues, plausible biosynthetic routes have been proposed based on the known chemistry of related natural products.
For Terreinlactone C , a possible biogenetic pathway has been proposed, suggesting it is a novel type of polyketide. researchgate.net Polyketides are a large class of secondary metabolites synthesized through the decarboxylative condensation of acetyl-CoA and malonyl-CoA or methylmalonyl-CoA subunits. The formation of the spirocyclic lactone ring likely involves an intramolecular cyclization of a linear polyketide precursor.
A plausible biosynthetic pathway has also been proposed for Garcimultiflins A and B , which feature a 7-oxaspiro[4.5]decan-6-one core. rsc.org These compounds are thought to be ring-opening derivatives of polycyclic polyprenylated acylphloroglucinols (PPAPs) with a caged tricyclo[3.3.1.14,8]decane skeleton. rsc.org The proposed pathway involves the oxidative cleavage of a precursor molecule to form the spirocyclic core.
In a more general sense, the formation of spirocyclic systems in nature often involves key cyclization reactions. For instance, the biosynthesis of some spiroetherane-type sesquiterpene quinones with a spiro google.comresearchgate.netdecane skeleton is proposed to occur via an intramolecular Michael addition reaction. rsc.org While not a this compound, this provides insight into the types of biochemical transformations that can lead to spirocyclic structures.
Comparative Analysis with Spiroacetal Natural Products
The this compound structure is a type of spiroketal lactone, and it is informative to compare it with other spiroacetal natural products, such as those containing the 1,6-dioxaspiro[4.5]decane ring system. Spiroacetals are a central structural element in numerous natural products and are often essential for their biological activity. researchgate.netresearchgate.net
Structural Differences: The most significant difference lies in the nature of the spirocyclic core. The this compound contains a single oxygen atom in the five-membered ring (a lactone) and a ketone group in the six-membered ring. In contrast, the 1,6-dioxaspiro[4.5]decane system, found in natural products like the Paravespula pheromone, (+)-monensin A, and (-)-berkelic acid, contains two oxygen atoms, one in each ring, forming a true spiroketal. researchgate.netresearchgate.net
Biosynthetic Considerations: The biosynthesis of 1,6-dioxaspiro[4.5]decanes typically involves the cyclization of a dihydroxy ketone or a related precursor. This is distinct from the proposed polyketide pathway for Terreinlactone C, which involves the cyclization of a linear keto-acid precursor.
Biological Activity: The spiroacetal ring system is responsible for the biological activity of a multitude of natural products. researchgate.net For many 1,6-dioxaspiro[4.5]decane-containing compounds, the specific stereochemistry of the spiro center is crucial for their biological function. researchgate.netresearchgate.net While the biological activities of many this compound analogues are still under investigation, the presence of the spirocyclic lactone motif suggests they may also possess interesting pharmacological properties.
The table below provides a comparative overview of these two classes of spirocyclic compounds.
| Feature | This compound Analogues | 1,6-Dioxaspiro[4.5]decane Natural Products |
| Core Structure | Spiroketal lactone with one oxygen in the furanone ring and a ketone in the cyclohexane (B81311) ring. | True spiroketal with one oxygen in each of the two rings. researchgate.netresearchgate.net |
| Example(s) | Terreinlactone C researchgate.net | Paravespula pheromone, (+)-monensin A, (-)-berkelic acid researchgate.netresearchgate.net |
| Proposed Biosynthesis | Often from polyketide precursors via intramolecular cyclization. researchgate.net | Typically from dihydroxy ketone precursors. |
| Key Structural Feature | Lactone functionality within the spirocyclic system. | Ketal functionality at the spiro center. researchgate.netresearchgate.net |
Future Research Directions and Unexplored Avenues
Innovative Synthetic Routes with Enhanced Efficiency and Selectivity
The development of novel and more efficient synthetic methodologies for constructing the 1-oxaspiro[4.5]decane skeleton is a primary area for future investigation. Current methods, while effective, often have limitations that could be addressed through innovative approaches.
Key areas for improvement include:
Catalytic Asymmetric Synthesis: While some stereoselective syntheses have been reported, the development of general and highly enantioselective catalytic methods for accessing chiral 1-oxaspiro[4.5]decan-6-one derivatives is a significant goal. This would provide access to a wider range of stereochemically defined molecules for various applications.
Green Chemistry Approaches: Future synthetic strategies should prioritize the use of environmentally benign reagents, solvents, and catalysts. This includes exploring biocatalysis and flow chemistry techniques to create more sustainable synthetic routes.
A notable existing method involves a Lewis acid-catalyzed tandem Prins/pinacol (B44631) reaction, which has shown good yields and diastereoselectivity for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. This reaction proceeds through a Prins cyclization followed by a pinacol rearrangement to form the spirocyclic ketone scaffold.
Computational Chemistry for Predictive Modeling and Reaction Design
Computational chemistry offers powerful tools for predicting reaction outcomes, understanding reaction mechanisms, and designing novel synthetic strategies. For this compound, computational approaches can be instrumental in:
Predicting Stereoselectivity: Ab initio molecular orbital calculations can be employed to investigate and predict the diastereoselectivities of reactions leading to oxaspiro[4.5]decan-6-one derivatives. researchgate.net Understanding the steric and electronic effects that govern stereochemical outcomes is crucial for designing more selective syntheses.
Reaction Pathway Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model transition states and reaction intermediates, providing a detailed understanding of reaction mechanisms. This knowledge can then be used to optimize reaction conditions and catalyst design.
Virtual Screening of Derivatives: Computational models can be used to predict the properties of virtual libraries of this compound derivatives, aiding in the identification of molecules with desired characteristics for specific applications.
Expansion of Derivatization Strategies for Functional Diversity
The functionalization of the this compound core is essential for exploring its potential in various fields. Future research should focus on expanding the toolbox of derivatization reactions to introduce a wide range of functional groups.
Promising strategies include:
Late-Stage Functionalization: Developing methods for the selective functionalization of the spirocyclic scaffold at a late stage in the synthesis would allow for the rapid generation of diverse analogues from a common intermediate.
Click Chemistry: The use of "click" chemistry reactions could provide a highly efficient and modular approach for attaching various molecular fragments to the this compound core.
Multi-component Reactions: The development of new multi-component reactions involving the this compound scaffold would enable the construction of complex molecular architectures in a single step.
Research has shown that derivatives can be synthesized through methods like epoxidation and subsequent epoxide opening reactions, leading to highly functionalized 1-oxaspiro[4.5]decan-2-ones. researchgate.net
Investigation of Novel Mechanistic Pathways
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 1-oxaspiro[4.5]decan-6-ones is crucial for the development of more efficient and selective methods. Future mechanistic studies could focus on:
Unraveling Complex Rearrangements: The formation of the spirocyclic system often involves intricate rearrangement processes, such as the Prins reaction–pinacol rearrangement. sorbonne-universite.fr Detailed mechanistic studies, including isotopic labeling and computational analysis, can provide valuable insights into these complex transformations.
Role of Catalysts: Investigating the precise role of catalysts in promoting cyclization and controlling stereoselectivity is essential for the rational design of improved catalytic systems.
Radical-Mediated Pathways: Exploring radical-mediated cyclization reactions could offer alternative and potentially more efficient routes to the 1-oxaspiro[4.5]decane framework. smolecule.com
A plausible mechanism for the tandem Prins/pinacol reaction involves the formation of an oxocarbenium ion intermediate that is attacked by an internal olefin, generating a carbocation that then undergoes a 1,2-shift to yield the final product. sorbonne-universite.fr
Exploration of Structure-Activity Relationships in Diverse Synthetic Contexts
Systematic studies on the structure-activity relationships (SAR) of this compound derivatives are needed to guide the design of molecules with specific properties. This involves synthesizing a range of analogues with systematic variations in their structure and evaluating their activity in different contexts.
Key areas for SAR exploration include:
Fragrance Chemistry: The olfactory properties of spirocyclic compounds are well-documented, and SAR studies could help in the design of new fragrance ingredients with specific scent profiles. researchgate.net
Materials Science: The unique three-dimensional structure of the 1-oxaspiro[4.5]decane scaffold could be exploited in the development of new materials with interesting physical and chemical properties.
Asymmetric Catalysis: Chiral this compound derivatives could serve as ligands in asymmetric catalysis, and SAR studies would be crucial for optimizing their catalytic performance.
Research has already shown that structural modifications at different positions of the spirocyclic framework can significantly impact biological activity, highlighting the importance of structural diversity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
